molecular formula C16H10Cl2N2O B12900612 2-(3,4-Dichlorophenyl)quinoline-8-carboxamide CAS No. 655222-62-1

2-(3,4-Dichlorophenyl)quinoline-8-carboxamide

Cat. No.: B12900612
CAS No.: 655222-62-1
M. Wt: 317.2 g/mol
InChI Key: VIBUKWPISVBUSC-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)quinoline-8-carboxamide is a synthetic quinoline derivative characterized by a quinoline backbone substituted with a 3,4-dichlorophenyl group at the 2-position and a carboxamide functional group at the 8-position.

Properties

CAS No.

655222-62-1

Molecular Formula

C16H10Cl2N2O

Molecular Weight

317.2 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)quinoline-8-carboxamide

InChI

InChI=1S/C16H10Cl2N2O/c17-12-6-4-10(8-13(12)18)14-7-5-9-2-1-3-11(16(19)21)15(9)20-14/h1-8H,(H2,19,21)

InChI Key

VIBUKWPISVBUSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)quinoline-8-carboxamide typically involves the condensation of 3,4-dichloroaniline with 8-hydroxyquinoline-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting intermediate is then treated with ammonia or an amine to form the final carboxamide product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3,4-Dichlorophenyl)quinoline-8-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities with 2-(3,4-Dichlorophenyl)quinoline-8-carboxamide but exhibit critical differences in substitution patterns and functional groups:

Compound Name Key Structural Differences Potential Implications Reference
3,7-Dichloroquinoline-8-carboxylic Acid Carboxylic acid at C8; chlorine at C3 and C7 Increased acidity, reduced lipophilicity compared to carboxamide derivatives
8-Chloro-2-(3,4-dimethylphenyl)-N-(3-methylphenyl)quinoline-4-carboxamide Chlorine at C8; 3,4-dimethylphenyl at C2; methylphenyl on carboxamide Enhanced steric bulk may reduce target binding; methyl groups increase lipophilicity
5,7-Dichloro-4-quinolyl 4-fluorophenyl ether Ether linkage at C4; fluorine on phenyl ring; chlorines at C5 and C7 Altered electronic profile; ether group may decrease metabolic stability
2-[3-(1-Carboxy-cyclopropylamino)-phenyl]-6-chloro-4,4-dimethyl-tetrahydroquinoline-8-carboxylic Acid Tetrahydroquinoline core; cyclopropylamino and carboxylic acid substituents Saturated ring improves conformational stability; multiple polar groups enhance solubility

Functional Group and Bioactivity Analysis

  • Carboxamide vs. Carboxylic Acid: Replacement of the C8 carboxamide with a carboxylic acid (as in 3,7-Dichloroquinoline-8-carboxylic Acid) introduces ionizable groups, which may reduce membrane permeability but improve water solubility .
  • Ring Saturation: The tetrahydroquinoline derivative () exhibits a saturated quinoline core, which limits aromatic π-stacking but improves metabolic stability compared to planar quinoline systems .

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